molecular formula C16H16ClNO3 B15167069 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide CAS No. 634186-06-4

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide

Cat. No.: B15167069
CAS No.: 634186-06-4
M. Wt: 305.75 g/mol
InChI Key: WWSVFWIPZXHLAV-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide is an organic compound with a molecular formula of C16H16ClNO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-isopropoxyphenylamine.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-isopropoxyphenylamine to form the amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the isopropoxy group, resulting in different chemical and biological properties.

    2-Hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide is unique due to the combination of its chloro, hydroxy, and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

634186-06-4

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(4-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16ClNO3/c1-10(2)21-13-6-4-12(5-7-13)18-16(20)14-9-11(17)3-8-15(14)19/h3-10,19H,1-2H3,(H,18,20)

InChI Key

WWSVFWIPZXHLAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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